molecular formula C10H7FN2O B13882250 8-Fluoroquinoline-2-carboxamide

8-Fluoroquinoline-2-carboxamide

Cat. No.: B13882250
M. Wt: 190.17 g/mol
InChI Key: VKFHILMRVINKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to introduce the fluorine atom into the quinoline ring .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

8-Fluoroquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Acts as an enzyme inhibitor and is used in studies related to enzyme activity and inhibition.

    Medicine: Exhibits antibacterial, antineoplastic, and antiviral activities, making it a candidate for drug development.

    Industry: Used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or antineoplastic effects .

Comparison with Similar Compounds

  • 6-Fluoroquinoline-2-carboxamide
  • 7-Fluoroquinoline-2-carboxamide
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoroquinoline-2-carboxamide is unique due to the position of the fluorine atom at the 8th position of the quinoline ring. This specific positioning enhances its biological activity compared to other fluorinated quinoline derivatives. For example, 6-Fluoroquinoline-2-carboxamide and 7-Fluoroquinoline-2-carboxamide have different biological activities and reactivity due to the different positions of the fluorine atom .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

8-fluoroquinoline-2-carboxamide

InChI

InChI=1S/C10H7FN2O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,(H2,12,14)

InChI Key

VKFHILMRVINKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)N

Origin of Product

United States

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